1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)16-6-8-17(9-7-16)21-18(23)20-10-4-5-11-22-12-14-24-15-13-22/h6-9H,10-15H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIBVJYGBMBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-(Tert-Butyl)phenyl)-3-[(±)-trans-1-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f)
- Substituents: Features a β-lactam (azetidinone) ring and fluorophenyl/methoxyphenyl groups.
- Key Differences: The β-lactam ring introduces conformational constraints distinct from the alkyne linker in the target compound.
- Synthesis: Prepared in 91% yield via reaction of 4-tert-butyl isocyanate with an azetidinone precursor, indicating high efficiency .
1-(4-Chlorophenyl)-3-[4-(6-Oxo-3-phenylpyridazin-1-yl)butyl]urea
- Substituents : Chlorophenyl group and pyridazinyl ketone.
- Key Differences : The pyridazine ring may engage in π-π stacking interactions, while the chlorophenyl group increases hydrophobicity compared to the tert-butyl group.
- Physical Properties : Higher molecular weight (396.87 g/mol) compared to the target compound (estimated ~328.4 g/mol), which could impact bioavailability .
1-(4-(4-Amino-3-(4-(2-Morpholinoethoxy)phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)
- Substituents: Morpholinoethoxy group, pyrazolopyrimidine, and isoxazole.
- Biological Relevance: Acts as a Type II FLT3 kinase inhibitor with potent activity against FLT3-ITD mutations in AML. The morpholinoethoxy group likely enhances solubility and target engagement, similar to the morpholine moiety in the target compound .
1-(4-(tert-Butyl)phenyl)-3-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- Substituents : Thiopyran and piperidine rings.
- Key Differences: The thiopyran group introduces sulfur, which may alter electronic properties and metabolic stability compared to the alkyne-linked morpholine in the target compound.
Physical and Chemical Properties
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